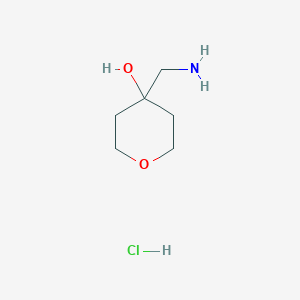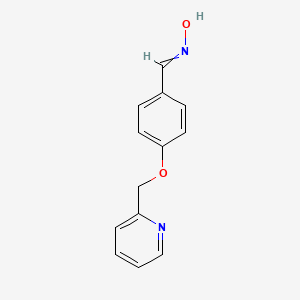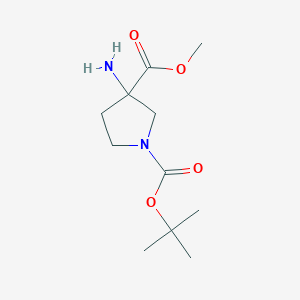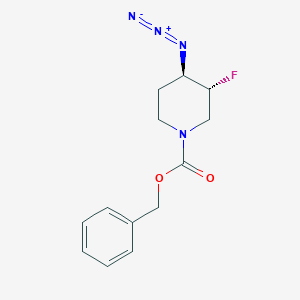![molecular formula C10H14ClNO4S B1374993 2-[3-(Chlormethyl)-6-methoxypyridin-2-yl]ethylmethansulfonat CAS No. 1003589-87-4](/img/structure/B1374993.png)
2-[3-(Chlormethyl)-6-methoxypyridin-2-yl]ethylmethansulfonat
Übersicht
Beschreibung
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate is a useful research compound. Its molecular formula is C10H14ClNO4S and its molecular weight is 279.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chromatographie und Massenspektrometrie
„2-[3-(Chlormethyl)-6-methoxypyridin-2-yl]ethylmethansulfonat“ kann in der Chromatographie oder Massenspektrometrie als Derivatisierungsmittel eingesetzt werden, um die Detektion bestimmter Verbindungen zu verbessern. Derivatisierung kann die Flüchtigkeit, Stabilität oder Nachweisbarkeit von Substanzen erhöhen, was ihre Analyse erleichtert .
Organische Synthese
Diese Verbindung könnte als Zwischenprodukt in der organischen Synthese dienen, insbesondere bei der Chlormethylierung von aromatischen Kohlenwasserstoffen. Chlormethylierung ist ein wichtiger Schritt bei der Synthese verschiedener Pharmazeutika, Agrochemikalien und Polymere .
Mutagenesforschung
Ähnlich wie Ethylmethansulfonat (EMS) könnte diese Verbindung in Mutagenesestudien verwendet werden, um Mutationen in der DNA zu induzieren. EMS ist bekannt für seine Fähigkeit, Alkylgruppen in Nukleotide einzuführen, was zu Basenaustauschen und Nukleotidmutationen führt . Diese Anwendung ist entscheidend für das Verständnis der Genfunktion und die Schaffung genetischer Vielfalt.
Wirkmechanismus
Target of Action
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
Mode of Action
It is known that chloromethyl derivatives of aromatic compounds can be obtained by treating a series of aromatic hydrocarbons and o-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane .
Biochemical Pathways
The chloromethylation of aromatic compounds is a well-documented process in the literature .
Result of Action
Chloromethyl substituted aromatic compounds are promising key intermediates for the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .
Action Environment
It is known that the chloromethylation of aromatic compounds can be catalyzed by zinc iodide under mild conditions .
Biochemische Analyse
Biochemical Properties
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.
Molecular Mechanism
At the molecular level, 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of the compound can lead to toxicity, affecting various organs and tissues in animal models.
Metabolic Pathways
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s effects on metabolic pathways are context-dependent, with different outcomes observed in different cell types and experimental conditions.
Transport and Distribution
The transport and distribution of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to reach target sites within cells and tissues.
Subcellular Localization
The subcellular localization of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, influencing its effects on cellular processes.
Eigenschaften
IUPAC Name |
2-[3-(chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-15-10-4-3-8(7-11)9(12-10)5-6-16-17(2,13)14/h3-4H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOLCEWPSKHBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CCl)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
